molecular formula C22H38O5 B1667002 Alprostadil ethyl ester CAS No. 35900-16-4

Alprostadil ethyl ester

Cat. No.: B1667002
CAS No.: 35900-16-4
M. Wt: 382.5 g/mol
InChI Key: LVDCZROIKIHUKJ-QZCLESEGSA-N
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Description

Prostaglandin E1 ethyl ester is a derivative of Prostaglandin E1, a naturally occurring prostaglandin with various physiological functions. Prostaglandin E1 ethyl ester is synthesized to enhance the stability and bioavailability of Prostaglandin E1. It is known for its vasodilatory, hypotensive, and anti-platelet activities .

Biochemical Analysis

Biochemical Properties

Alprostadil Ethyl Ester is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition . It interacts with various enzymes, proteins, and other biomolecules in the body, primarily affecting vascular and ductus arteriosus (DA) smooth muscle .

Cellular Effects

When administered to the penis, this compound increases blood flow to this area, resulting in an erection usually within 10-15 minutes . It influences cell function by promoting smooth muscle relaxation of the corpus cavernosal .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth . This results in increased pulmonary or systemic blood flow in infants .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in patients with end-stage renal disease undergoing haemodialysis . After administration, this compound is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation .

Metabolic Pathways

Following administration, this compound is metabolized and distributed throughout the entire body except for the central nervous system .

Transport and Distribution

After intravenous or arterial administration, this compound is metabolized and distributed throughout the entire body except for the central nervous system . It is absorbed from the penis into systemic circulation following intracavernous administration .

Subcellular Localization

Given its role in promoting smooth muscle relaxation, it is likely to interact with cellular components involved in muscle contraction and relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 ethyl ester typically involves the esterification of Prostaglandin E1 with ethanol. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The esterification process can be optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of Prostaglandin E1 ethyl ester involves large-scale esterification processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The use of high-purity starting materials and catalysts is crucial for the efficient production of Prostaglandin E1 ethyl ester .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E1 ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters. These products can have different pharmacological properties and applications .

Scientific Research Applications

Prostaglandin E1 ethyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Prostaglandin E1 ethyl ester is unique due to its enhanced stability and bioavailability compared to Prostaglandin E1. This makes it a more effective therapeutic agent with a longer duration of action. Additionally, the esterification of Prostaglandin E1 allows for the development of various derivatives with tailored pharmacological properties .

Properties

IUPAC Name

ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDCZROIKIHUKJ-QZCLESEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189476
Record name Alprostadil ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35900-16-4
Record name Alprostadil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alprostadil ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPROSTADIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Prostaglandin E1 ethyl ester in treating conditions like systemic scleroderma?

A1: Prostaglandin E1 ethyl ester is a prodrug that is hydrolyzed to Prostaglandin E1 (PGE1) in the body. [] PGE1 is a vasodilator, meaning it widens blood vessels. [] This effect is particularly beneficial in conditions like systemic scleroderma, where reduced blood flow to the skin is a major issue. [] By improving blood flow, Prostaglandin E1 ethyl ester can help alleviate symptoms like Raynaud's phenomenon and promote healing of skin lesions. []

Q2: How effective is transdermal application of Prostaglandin E1 ethyl ester in treating systemic scleroderma?

A2: Research suggests that transdermal application of Prostaglandin E1 ethyl ester can be effective in improving skin perfusion and reducing Raynaud's episodes in systemic scleroderma patients. One study observed a significant increase in blood cell velocity in the capillaries of patients after treatment. [] Another study reported a marked improvement in Raynaud's attacks, increased capillary flow, and healing of trophic skin lesions in a patient treated with Prostaglandin E1 ethyl ester patches. []

Q3: Are there any advantages of using Prostaglandin E1 ethyl ester over Prostaglandin E1 for transdermal delivery?

A3: Yes, Prostaglandin E1 ethyl ester, as a prodrug, exhibits enhanced skin penetration compared to Prostaglandin E1. [] This improved penetration is attributed to its increased lipophilicity. [] Formulating Prostaglandin E1 ethyl ester in alcoholic hydrogels, especially with enhancers like limonene or cineole, further improves its transdermal delivery and pharmacodynamic effects. []

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